molecular formula C15H17NO2 B12411642 Agomelatine-d3 (acetamide-2,2,2-d3)

Agomelatine-d3 (acetamide-2,2,2-d3)

Cat. No.: B12411642
M. Wt: 246.32 g/mol
InChI Key: YJYPHIXNFHFHND-FIBGUPNXSA-N
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Description

Agomelatin-d3 is a deuterated analog of agomelatine, a melatonin receptor agonist and serotonin receptor antagonist. Agomelatin-d3 is primarily used in research to study the pharmacokinetics and metabolism of agomelatine. The deuterium atoms in agomelatin-d3 replace hydrogen atoms, providing a useful tool for tracing and analyzing the compound in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of agomelatin-d3 involves the incorporation of deuterium atoms into the agomelatine molecule. One common method is the catalytic hydrogenation of 7-methoxy-1-naphthylacetonitrile using deuterium gas in the presence of a catalyst such as palladium on carbon. This reaction yields deuterated 7-methoxy-1-naphthylacetonitrile, which is then acetylated to form agomelatin-d3 .

Industrial Production Methods

Industrial production of agomelatin-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to handle deuterium gas safely. The purity and yield of the final product are ensured through rigorous quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

Types of Reactions

Agomelatin-d3 undergoes various chemical reactions, including:

    Oxidation: Agomelatin-d3 can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert agomelatin-d3 to its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can replace functional groups in agomelatin-d3 with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and potassium carbonate are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of agomelatin-d3 can yield deuterated ketones, while reduction can produce deuterated alcohols.

Scientific Research Applications

Agomelatin-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

    Pharmacokinetic Studies: Agomelatin-d3 is used to study the absorption, distribution, metabolism, and excretion of agomelatine in biological systems.

    Metabolic Pathway Analysis: The deuterium atoms in agomelatin-d3 serve as tracers to investigate the metabolic pathways of agomelatine.

    Drug Development: Researchers use agomelatin-d3 to develop and optimize new therapeutic agents based on the agomelatine structure.

    Biological Studies: Agomelatin-d3 is employed in studies to understand the biological effects and mechanisms of action of agomelatine.

Comparison with Similar Compounds

Similar Compounds

    Agomelatine: The non-deuterated form of agomelatin-d3, used as an antidepressant.

    Melatonin: A natural hormone that regulates sleep-wake cycles.

    Ramelteon: A melatonin receptor agonist used to treat insomnia.

Uniqueness of Agomelatin-d3

Agomelatin-d3 is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in research compared to its non-deuterated counterparts.

Properties

Molecular Formula

C15H17NO2

Molecular Weight

246.32 g/mol

IUPAC Name

2,2,2-trideuterio-N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide

InChI

InChI=1S/C15H17NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h3-7,10H,8-9H2,1-2H3,(H,16,17)/i1D3

InChI Key

YJYPHIXNFHFHND-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC

Canonical SMILES

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC

Origin of Product

United States

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